
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)toluene using bromine in the presence of a catalyst such as iron bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods allow for efficient and consistent production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(trifluoromethyl)toluene.
Scientific Research Applications
Synthetic Applications
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. The bromomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This property is particularly useful for synthesizing complex organic molecules.
Key Synthetic Routes
- Bromination of Trifluoromethylated Aromatics : This method involves the bromination of trifluoromethyl-substituted benzene derivatives, which can yield various functionalized products.
- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds that are important in materials science and pharmaceuticals.
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This inhibition can have implications for drug metabolism and pharmacokinetics, making it relevant in pharmacological studies.
Case Studies
- A study demonstrated that this compound inhibits CYP1A2 and CYP2D6 enzymes, impacting the metabolism of various co-administered drugs. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications .
Potential Applications in Medicinal Chemistry
The presence of both bromomethyl and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The ability to modify the nitro group into various functional groups commonly found in bioactive molecules further expands its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
3-(Bromomethyl)benzotrifluoride: Contains a trifluoromethyl group but differs in the position of the bromomethyl group.
Uniqueness: 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene (CAS No. 954123-46-7) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Molecular Formula: CHBrF
Molecular Weight: 317.93 g/mol
Storage Conditions: Inert atmosphere, 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation: The compound may influence cell signaling pathways by interacting with G-protein coupled receptors (GPCRs), leading to altered cellular responses.
Biochemical Interactions
This compound has been investigated for its interactions with various biomolecules:
Biomolecule | Type of Interaction | Effect |
---|---|---|
Cytochrome P450 | Enzyme inhibition | Altered drug metabolism |
GPCRs | Receptor binding | Modulation of signaling pathways |
Other enzymes | Potential inhibition | Impact on metabolic processes |
Study 1: Inhibition of Cytochrome P450
A study evaluated the effects of this compound on cytochrome P450 activity in liver microsomes. Results indicated a significant reduction in enzyme activity, suggesting potential for drug-drug interactions when co-administered with other pharmaceuticals.
Study 2: Cellular Effects
In vitro assays demonstrated that this compound affects cell viability and proliferation in cancer cell lines. The compound was tested against MiaPaCa2 pancreatic cancer cells, showing a dose-dependent reduction in cell viability, indicating potential anti-cancer properties .
Pharmacological Applications
Given its biological activity, this compound may have applications in:
- Drug Development: As a lead compound for designing new drugs targeting metabolic disorders or cancers.
- Biochemical Research: As a tool for studying enzyme functions and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene, and what experimental conditions are critical for high yields?
- Methodological Answer : The compound can be synthesized via bromination of 3-(trifluoromethyl)toluene derivatives. A key method involves treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media to introduce bromine at the methyl and para positions . Alternatively, Grignard reagent strategies (e.g., reacting with trifluoroacetyl chloride) are used for trifluoromethyl group incorporation, requiring strict temperature control (-80°C to -70°C) and inert atmospheres to prevent side reactions . Yield optimization often depends on stoichiometric ratios (e.g., 1.1 eq of trifluoroacetyl chloride) and post-reaction purification via vacuum distillation .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Recrystallization in non-polar solvents (e.g., hexane) or fractional distillation under reduced pressure (e.g., top temperature 82–83°C) is effective .
- Characterization :
- NMR : H and C NMR to confirm bromomethyl (-CHBr, δ ~4.3 ppm) and trifluoromethyl (-CF, δ ~120 ppm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (CHBrF, exact mass 318.88 g/mol) .
- Elemental Analysis : Validate Br and F content (expected Br: ~50%, F: ~22%) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to its lachrymatory properties and potential toxicity.
- Store at 0–6°C to minimize decomposition and bromine release .
- Quench waste with dilute hydrochloric acid (7% w/w) followed by sodium bicarbonate to neutralize acidic byproducts .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (S2) or Suzuki-Miyaura cross-coupling. For example:
- Suzuki Coupling : React with arylboronic acids (e.g., 2-bromo-4-(trifluoromethyl)phenylboronic acid) under Pd catalysis (Pd(PPh)) in THF at 80°C to form biaryl derivatives .
- Nucleophilic Displacement : Use KCO in DMF to substitute Br with amines (e.g., morpholine), monitoring reaction progress via TLC (R shift from 0.5 to 0.3) .
Q. What mechanistic insights explain its participation in Diels-Alder reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity, enabling the compound to act as a dienophile. A documented reaction with furan and lithium diisopropylamide (LDA) in THF at -78°C yields 1,4-dihydro-1,4-epoxynaphthalenes. Key steps:
- Activation : LDA deprotonates furan, generating a reactive diene.
- Cycloaddition : The benzene’s bromomethyl group stabilizes the transition state via inductive effects.
- Regioselectivity : Trifluoromethyl orientation directs endo/exo selectivity (endo favored by 3:1) .
Q. How can computational tools model its reactivity and electronic properties?
- Methodological Answer :
- UCSF Chimera : Visualize electrostatic potential surfaces to identify reactive sites (e.g., bromomethyl as high-electron-density regions) .
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (predicted ~5.2 eV) and Fukui indices for electrophilic attack .
- MD Simulations : Simulate solvation effects in THF using GROMACS to optimize reaction conditions .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZDDPRUZNPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624791 | |
Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954123-46-7 | |
Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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